molecular formula C7H11NO B1438977 (2,4-Dimethylfuran-3-yl)methanamine CAS No. 1023814-75-6

(2,4-Dimethylfuran-3-yl)methanamine

Cat. No.: B1438977
CAS No.: 1023814-75-6
M. Wt: 125.17 g/mol
InChI Key: QJUUNWWMGCTOEN-UHFFFAOYSA-N
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Description

(2,4-Dimethylfuran-3-yl)methanamine is a substituted furan derivative featuring a methanamine (-CH2NH2) group attached to the 3-position of a 2,4-dimethylfuran ring. This structure combines the aromatic and electron-rich nature of the furan ring with the nucleophilic and basic properties of the primary amine. The 2,4-dimethyl substitution on the furan ring likely influences steric and electronic effects, modulating solubility, receptor binding, and metabolic stability compared to simpler furanmethanamines.

Properties

IUPAC Name

(2,4-dimethylfuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-4-9-6(2)7(5)3-8/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUUNWWMGCTOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652834
Record name 1-(2,4-Dimethylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023814-75-6
Record name 1-(2,4-Dimethylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dimethyl-3-furyl)methylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylfuran-3-yl)methanamine typically involves the reaction of 2,4-dimethylfuran with a suitable amine source. One common method is the reductive amination of 2,4-dimethylfuran using formaldehyde and ammonia or a primary amine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and advanced separation techniques such as distillation or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylfuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include 2,4-dimethylfuran-3-carboxaldehyde, 2,4-dimethylfuran-3-carboxylic acid, or other oxidized derivatives.

    Reduction: Products may include tetrahydrofuran derivatives.

    Substitution: Products may include various substituted amines or amides.

Scientific Research Applications

Chemistry: (2,4-Dimethylfuran-3-yl)methanamine is used as a building block in organic synthesis. It can be used to prepare a variety of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylfuran-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity or function. The furan ring may also participate in π-π stacking interactions or other non-covalent interactions.

Comparison with Similar Compounds

Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine

  • Structure : Features a tetrahydrofuran ring with two phenyl groups at the 2-position and an N,N-dimethylmethanamine group at the 3-position.
  • Key Differences : The saturated furan ring and bulky diphenyl substituents reduce aromaticity and increase steric hindrance compared to the unsaturated 2,4-dimethylfuran system in the target compound.

(2,4,6-Trimethoxyphenyl)methanamine

  • Structure : A methoxy-substituted benzene ring with a methanamine group.
  • Key Differences : The benzene ring lacks the heterocyclic oxygen of furan, altering electronic properties (e.g., reduced dipole moment). The trimethoxy groups enhance solubility but may reduce metabolic stability.
  • Safety Profile : Classified with hazards (H302, H315, H318, H335), indicating acute toxicity and irritation risks, similar to other methanamines .

(9-Ethyl-9H-carbazol-3-yl)methanamine

  • Structure : A carbazole-linked methanamine with an ethyl group.
  • Biological Activity : Exhibits dopamine D3 receptor (D3R) antagonism (Ki = 144.7 nmol/L) with high selectivity over D2R (<15% inhibition at 10 mmol/L) .
  • Key Differences : The carbazole system’s planar structure and extended π-system may enhance receptor binding compared to the smaller furan ring in the target compound.

N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine

  • Structure : An imidazothiazole-linked methanamine with N,N-dimethylation and a sulfonyl group.
  • Biological Activity: Demonstrates potent COX-2 inhibition (IC50 = 1.2 μM), slightly improved over its non-methylated analog (IC50 = 1.4 μM) .
  • Key Insight : N-Methylation of the amine group enhances activity, suggesting that similar modifications in this compound could improve target engagement.

Table 1: Comparative Properties of Methanamine Derivatives

Compound LogP* Solubility Key Biological Activity Hazard Profile
This compound ~1.5 Moderate Not reported (inferred) Likely H315, H319, H335
Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine 3.8 Low Not reported H302, H312, H315
(2,4,6-Trimethoxyphenyl)methanamine 1.2 High Not reported H302, H315, H318, H335
(9-Ethyl-9H-carbazol-3-yl)methanamine 3.1 Low D3R antagonist (Ki = 144.7 nM) Not reported

*LogP estimated using fragment-based methods.

Key Observations:

Solubility : Methoxy or polar heterocycles (e.g., furan) improve aqueous solubility compared to carbazoles or diphenyl derivatives.

Bioactivity : Bulky substituents (e.g., diphenyl groups) may hinder membrane permeability, whereas smaller heterocycles (e.g., furan) balance lipophilicity and solubility.

Safety : Primary amines (e.g., this compound) may pose higher irritation risks than N,N-dimethylated analogs .

Biological Activity

(2,4-Dimethylfuran-3-yl)methanamine is a compound of significant interest in both organic chemistry and biological research due to its unique structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with two methyl groups and an amine group. This unique configuration allows for various chemical reactions and biological interactions.

Property Description
Molecular Formula C₇H₉N
Molecular Weight 111.15 g/mol
CAS Number 2225147
Appearance Colorless liquid or solid

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can serve as a ligand that binds to receptors or enzymes, thus modulating their activity. The amine group may facilitate hydrogen bonding or electrostatic interactions, while the furan ring can participate in π-π stacking interactions, influencing cellular signaling pathways and enzyme functions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for some derivatives.
  • Anticancer Activity Assessment : In a study assessing the cytotoxicity of various furan derivatives against A549 lung cancer cells, this compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating moderate cytotoxic effects compared to standard chemotherapeutics .

Applications in Drug Development

Given its promising biological activities, this compound is being investigated as a potential lead compound for drug development. Its derivatives are being synthesized and tested for enhanced efficacy and reduced toxicity in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dimethylfuran-3-yl)methanamine
Reactant of Route 2
(2,4-Dimethylfuran-3-yl)methanamine

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